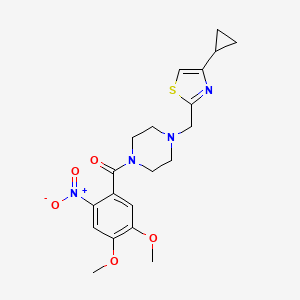
(4-((4-Cyclopropylthiazol-2-yl)méthyl)pipérazin-1-yl)(4,5-diméthoxy-2-nitrophényl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone is a useful research compound. Its molecular formula is C20H24N4O5S and its molecular weight is 432.5. The purity is usually 95%.
BenchChem offers high-quality (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antivirales
Les dérivés d'indole, qui sont structurellement similaires au composé en question, ont été rapportés pour posséder des activités antivirales significatives. Ces activités incluent des effets inhibiteurs contre le virus de la grippe A et le virus Coxsackie B4 . La présence du groupement pipérazine, connu pour son utilisation dans les médicaments antiviraux, suggère que notre composé pourrait être exploré pour des applications antivirales potentielles, en particulier contre les virus à ARN et à ADN.
Activités anti-inflammatoires et analgésiques
Les composés avec un noyau d'indole, comme notre composé étudié, ont montré des activités anti-inflammatoires et analgésiques. Ceci est particulièrement pertinent pour le développement de nouveaux produits pharmaceutiques qui peuvent gérer la douleur et l'inflammation avec des indices ulcérogènes plus faibles par rapport aux médicaments existants .
Anticancéreux et cytotoxicité
Les dérivés de thiazole ont été associés à des activités antitumorales et cytotoxiques. Ils ont été utilisés pour synthétiser des composés qui présentent une cytotoxicité contre les lignées cellulaires tumorales humaines, y compris le cancer de la prostate . Le composant thiazole du composé pourrait être utilisé dans la recherche sur le cancer pour le développement de nouveaux agents chimiothérapeutiques.
Propriétés antimicrobiennes et antibactériennes
Le cycle pipérazine se trouve dans de nombreux composés biologiquement actifs ayant des propriétés antimicrobiennes et antibactériennes. Ceci suggère que notre composé pourrait être utile dans le développement de nouveaux antibiotiques ou comme échafaudage pour créer des substances qui combattent une gamme de pathogènes microbiens .
Potentiel neuroprotecteur
Étant donné l'importance des dérivés de pipérazine et de thiazole dans la neuroprotection, il est possible que notre composé puisse être étudié pour son potentiel neuroprotecteur. Ceci pourrait être particulièrement pertinent pour des maladies comme la maladie de Parkinson et la maladie d'Alzheimer, où la modulation des propriétés pharmacocinétiques est cruciale .
Activité antidiabétique
Les dérivés d'indole ont été notés pour leur activité antidiabétique. La similitude structurelle de notre composé avec ces dérivés suggère qu'il pourrait être exploré pour une utilisation potentielle dans la gestion du diabète, éventuellement en influençant la régulation de l'insuline ou le métabolisme du glucose .
Mécanisme D'action
Target of Action
Similar compounds have been found to target dna gyrase , which plays a crucial role in DNA replication.
Mode of Action
Related compounds have been designed to have a new binding mode to dna gyrase , which allows for a more potent antibacterial effect and activity against current quinolone-resistant bacterial strains .
Biochemical Pathways
It can be inferred that the compound may affect the dna replication pathway due to its potential interaction with dna gyrase .
Result of Action
Related compounds have shown promising direct activity against gram-negative strains, and anti-biofilm activity against gram-positive strains .
Analyse Biochimique
Biochemical Properties
(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound is known for its ability to participate in electron transfer reactions, which can influence the activity of enzymes involved in oxidative stress responses . Additionally, the piperazine moiety can form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and activity . The nitrophenyl group may also engage in interactions with nucleophilic sites on biomolecules, further modulating biochemical pathways .
Cellular Effects
The effects of (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases involved in cell signaling, thereby affecting downstream signaling cascades . Additionally, the compound can alter gene expression by interacting with transcription factors or epigenetic modifiers . These interactions can lead to changes in cellular metabolism, including shifts in metabolic flux and alterations in metabolite levels .
Molecular Mechanism
The molecular mechanism of action of (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding . These binding interactions can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of biochemical pathways and improvement in disease symptoms . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage . Threshold effects have been identified, indicating the dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can influence metabolic flux and alter the levels of specific metabolites . Understanding the metabolic pathways of the compound is crucial for optimizing its therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that influence its localization and accumulation . These interactions can affect the compound’s efficacy and toxicity, highlighting the importance of understanding its transport and distribution mechanisms .
Subcellular Localization
The subcellular localization of (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Propriétés
IUPAC Name |
[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(4,5-dimethoxy-2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-28-17-9-14(16(24(26)27)10-18(17)29-2)20(25)23-7-5-22(6-8-23)11-19-21-15(12-30-19)13-3-4-13/h9-10,12-13H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGOHDVZUKIXLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-chlorobenzenesulfonamide](/img/structure/B2578050.png)
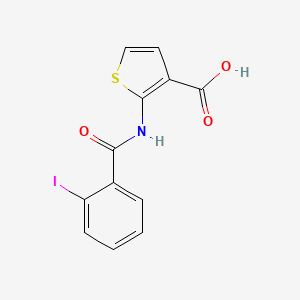
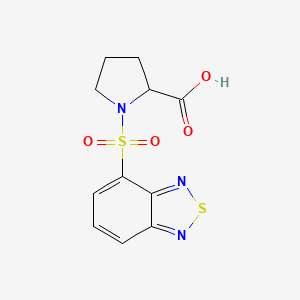
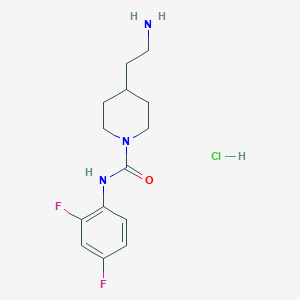
![N-(3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2578059.png)


![5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2578064.png)
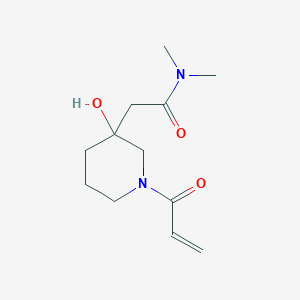
![{2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine](/img/structure/B2578067.png)
![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2578068.png)
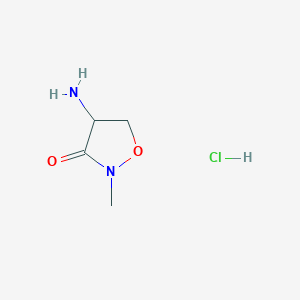
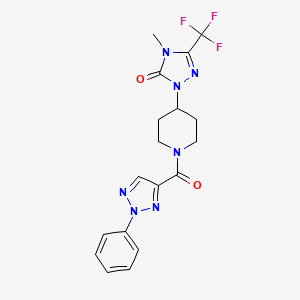
![1-benzyl-N-(2-methoxyethyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2578072.png)
